3-[(3-Methoxybenzyl)oxy]benzaldehyde
Overview
Description
Safety and Hazards
Preparation Methods
The synthesis of 3-[(3-Methoxybenzyl)oxy]benzaldehyde typically involves the reaction of 3-methoxybenzyl alcohol with 3-hydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of this compound .
Chemical Reactions Analysis
3-[(3-Methoxybenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[(3-Methoxybenzyl)oxy]benzaldehyde is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: It is used as a reagent in the study of proteins and their functions.
Medicinal Chemistry: It is used in the synthesis of various pharmaceutical compounds.
Industrial Applications: It is used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-[(3-Methoxybenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets and pathways. It can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and other biomolecules, affecting their function and activity.
Comparison with Similar Compounds
3-[(3-Methoxybenzyl)oxy]benzaldehyde can be compared with other similar compounds such as:
2-[(3-Methoxybenzyl)oxy]benzaldehyde: This compound has a similar structure but differs in the position of the methoxy group.
This compound N-cyclohexylthiosemicarbazone: This compound has an additional thiosemicarbazone group, which can affect its reactivity and applications.
These compounds share similar chemical properties but may have different reactivity and applications due to the presence of different functional groups .
Properties
IUPAC Name |
3-[(3-methoxyphenyl)methoxy]benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-14-6-3-5-13(9-14)11-18-15-7-2-4-12(8-15)10-16/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQLPUHWWLYVQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=CC=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397440 | |
Record name | 3-[(3-methoxybenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
588685-98-7 | |
Record name | 3-[(3-methoxybenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.